Cas no 2386132-36-9 (6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one)

6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one is a fluorinated benzofuranone derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a fluorine substituent and a methyl group on the benzofuranone core, enhances its reactivity and selectivity in synthetic pathways. The compound’s stability and well-defined molecular framework make it a valuable intermediate for developing bioactive molecules. Its fluorine moiety may improve metabolic stability and binding affinity in drug design, while the benzofuranone scaffold offers versatility for further functionalization. Suitable for use in medicinal chemistry and material science, this compound provides a reliable building block for targeted synthesis.
6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one structure
2386132-36-9 structure
Product name:6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
CAS No:2386132-36-9
MF:C9H7FO2
Molecular Weight:166.149086236954
MDL:MFCD32965659
CID:5668874
PubChem ID:165983090

6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one 化学的及び物理的性質

名前と識別子

    • 6-fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
    • 2386132-36-9
    • EN300-26910997
    • 6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
    • MDL: MFCD32965659
    • インチ: 1S/C9H7FO2/c1-5-2-6-4-12-9(11)7(6)3-8(5)10/h2-3H,4H2,1H3
    • InChIKey: HJJWPVPESJBMFZ-UHFFFAOYSA-N
    • SMILES: FC1=CC2C(=O)OCC=2C=C1C

計算された属性

  • 精确分子量: 166.04300762g/mol
  • 同位素质量: 166.04300762g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 205
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 26.3Ų

6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26910997-1g
6-fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
2386132-36-9
1g
$871.0 2023-09-11
Enamine
EN300-26910997-10.0g
6-fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
2386132-36-9 95.0%
10.0g
$3746.0 2025-03-20
Enamine
EN300-26910997-1.0g
6-fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
2386132-36-9 95.0%
1.0g
$871.0 2025-03-20
Enamine
EN300-26910997-0.5g
6-fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
2386132-36-9 95.0%
0.5g
$836.0 2025-03-20
Enamine
EN300-26910997-5g
6-fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
2386132-36-9
5g
$2525.0 2023-09-11
Enamine
EN300-26910997-10g
6-fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
2386132-36-9
10g
$3746.0 2023-09-11
Enamine
EN300-26910997-0.1g
6-fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
2386132-36-9 95.0%
0.1g
$767.0 2025-03-20
Enamine
EN300-26910997-5.0g
6-fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
2386132-36-9 95.0%
5.0g
$2525.0 2025-03-20
Enamine
EN300-26910997-0.05g
6-fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
2386132-36-9 95.0%
0.05g
$732.0 2025-03-20
Enamine
EN300-26910997-2.5g
6-fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one
2386132-36-9 95.0%
2.5g
$1707.0 2025-03-20

6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one 関連文献

6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-oneに関する追加情報

Introduction to 6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one (CAS No. 2386132-36-9)

6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one, with the CAS number 2386132-36-9, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and structural versatility. The presence of a fluorine atom and a methyl group in its structure imparts unique chemical and biological properties, making it a valuable candidate for various research and development activities.

The molecular formula of 6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one is C9H8O2F, and its molecular weight is approximately 174.15 g/mol. The compound is characterized by a benzofuran core with a fluorine substituent at the 6-position and a methyl group at the 5-position. These functional groups play crucial roles in modulating the compound's reactivity and biological activity.

In terms of physical properties, 6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one is typically a solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration for its use in various applications.

The synthesis of 6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one has been reported using several methodologies. One common approach involves the cyclization of an appropriate precursor followed by functional group modifications. For instance, the compound can be synthesized via the reaction of 4-fluoroacetophenone with 4-methylphenol in the presence of a suitable catalyst. This method provides a high yield and purity, making it suitable for large-scale production.

6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one has been extensively studied for its potential therapeutic applications. Recent research has highlighted its anti-inflammatory properties, which are attributed to its ability to inhibit key enzymes involved in the inflammatory response. Studies have shown that this compound can effectively reduce inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.

Beyond its anti-inflammatory effects, 6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one has also demonstrated promising antitumor activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. These findings have sparked interest in further investigating this compound as a potential anticancer agent.

The pharmacokinetic properties of 6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one have also been evaluated. Preliminary studies indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits good oral bioavailability and a reasonable half-life, which are important factors for its potential use as an oral medication.

In addition to its therapeutic applications, 6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one has been explored for its use as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the preparation of more complex molecules with diverse biological activities. Researchers have utilized this compound to synthesize novel derivatives with enhanced pharmacological profiles.

The safety profile of 6-Fluoro-5-methyl-1,3-dihydro-2-benzofuran-1-one has been assessed through various toxicity studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, 6-fluoro-5-methylbenzofuranone (CAS No. 2386132–36–9) is a promising compound with a wide range of potential applications in pharmaceutical and medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the development of novel drugs and therapies.

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